Adenosine, thymidylyl-(3'-5')-2'-deoxy-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

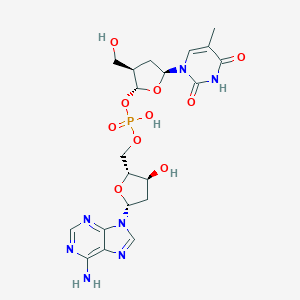

Adenosine, thymidylyl-(3'-5')-2'-deoxy- is a nucleotide that is synthesized by the enzyme thymidylate synthase. It is involved in DNA synthesis and repair, and also serves as a signaling molecule in various physiological processes. Adenosine, thymidylyl-(3'-5')-2'-deoxy- is a crucial molecule in the field of biochemistry and molecular biology, and its properties and functions have been extensively studied.

Mecanismo De Acción

Adenosine, thymidylyl-(3'-5')-2'-deoxy- is incorporated into DNA during replication and repair. It acts as a building block for DNA synthesis, and its presence is essential for the maintenance of genomic stability. Adenosine, thymidylyl-(3'-5')-2'-deoxy- also serves as a signaling molecule, and its levels are tightly regulated in response to various physiological stimuli.

Efectos Bioquímicos Y Fisiológicos

Adenosine, thymidylyl-(3'-5')-2'-deoxy- is essential for DNA synthesis and repair, and its levels are altered in response to various stressors. It also serves as a signaling molecule, and its effects are mediated by specific receptors. Adenosine, thymidylyl-(3'-5')-2'-deoxy- has been implicated in various physiological processes, including inflammation, immune response, and cardiovascular function.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Adenosine, thymidylyl-(3'-5')-2'-deoxy- is a widely used substrate for the study of thymidylate synthase and DNA synthesis. Its availability and stability make it an ideal molecule for biochemical and molecular biology experiments. However, its use is limited by its potential toxicity and the need for specialized equipment and expertise.

Direcciones Futuras

The study of adenosine, thymidylyl-(3'-5')-2'-deoxy- is an active area of research, and there are many future directions that could be pursued. These include the development of new methods for the synthesis and purification of adenosine, thymidylyl-(3'-5')-2'-deoxy-, the identification of new targets for its signaling effects, and the study of its role in disease states. Additionally, the development of new technologies for the detection and quantification of adenosine, thymidylyl-(3'-5')-2'-deoxy- could lead to new insights into its functions and mechanisms of action.

In conclusion, adenosine, thymidylyl-(3'-5')-2'-deoxy- is a nucleotide that plays an important role in various biological processes. Its synthesis, mechanism of action, and physiological effects have been extensively studied, and its use as a substrate for biochemical and molecular biology experiments is well-established. The study of adenosine, thymidylyl-(3'-5')-2'-deoxy- is an active area of research, and there are many future directions that could be pursued to further our understanding of its functions and mechanisms of action.

Métodos De Síntesis

The synthesis of adenosine, thymidylyl-(3'-5')-2'-deoxy- involves the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) by the enzyme thymidylate synthase. This reaction requires the cofactor 5,10-methylenetetrahydrofolate (MTHF) as a source of methyl groups. The conversion of dUMP to dTMP is the rate-limiting step in DNA synthesis and is an essential process for cell proliferation.

Aplicaciones Científicas De Investigación

Adenosine, thymidylyl-(3'-5')-2'-deoxy- has been extensively studied in the field of biochemistry and molecular biology. It is used as a substrate for the study of thymidylate synthase, which is an important enzyme in DNA synthesis. The mechanism of action of thymidylate synthase and its interaction with adenosine, thymidylyl-(3'-5')-2'-deoxy- have been studied in detail. Adenosine, thymidylyl-(3'-5')-2'-deoxy- is also used as a marker for DNA damage and repair, and its levels are altered in response to various stressors.

Propiedades

Número CAS |

19192-40-6 |

|---|---|

Nombre del producto |

Adenosine, thymidylyl-(3'-5')-2'-deoxy- |

Fórmula molecular |

C20H26N7O10P |

Peso molecular |

555.4 g/mol |

Nombre IUPAC |

[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3R,5S)-3-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C20H26N7O10P/c1-9-4-26(20(31)25-18(9)30)13-2-10(5-28)19(36-13)37-38(32,33)34-6-12-11(29)3-14(35-12)27-8-24-15-16(21)22-7-23-17(15)27/h4,7-8,10-14,19,28-29H,2-3,5-6H2,1H3,(H,32,33)(H2,21,22,23)(H,25,30,31)/t10-,11+,12-,13+,14-,19-/m1/s1 |

Clave InChI |

XPAOKCSHUNYPBS-XSBNNCSWSA-N |

SMILES isomérico |

CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H]([C@H](O2)OP(=O)(O)OC[C@@H]3[C@H](C[C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)CO |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)OP(=O)(O)OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O)CO |

SMILES canónico |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)OP(=O)(O)OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O)CO |

Sinónimos |

(d(AT)10)2 (dApT) 2'-deoxythymidylyl-(3'-5')-2'-deoxyadenosine d(A-T) d(AT) d(TpA) deoxyadenylyl-3'.5'-deoxythymidylic acid deoxyadenylyl-3'5'-deoxythymidylate DTL-DAD dTpdA TA(asterisk) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.